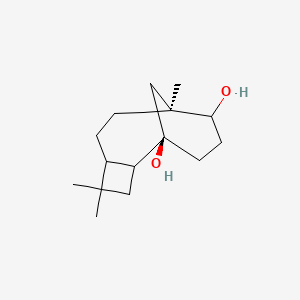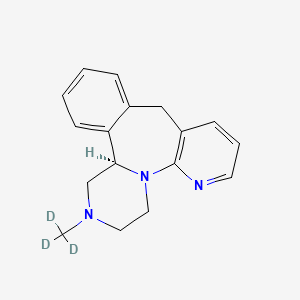
S-Mirtazapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Mirtazapine D3 is a deuterated form of the antidepressant mirtazapine. Deuterium, a stable hydrogen isotope, replaces specific hydrogen atoms in the molecule, potentially altering its pharmacokinetic properties. This compound is primarily used in research to study the pharmacodynamics and pharmacokinetics of mirtazapine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Mirtazapine D3 involves the incorporation of deuterium into the mirtazapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a catalyst like palladium on carbon. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods: Industrial production of ®-Mirtazapine D3 follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Mirtazapine D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
®-Mirtazapine D3 is used extensively in scientific research, including:
Chemistry: Studying the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigating the metabolic pathways and biological activity of deuterated compounds.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of mirtazapine, particularly its metabolism and elimination.
Industry: Developing deuterated drugs with improved pharmacokinetic profiles, such as increased half-life or reduced toxicity.
Mécanisme D'action
®-Mirtazapine D3 exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, specifically 5-HT2 and 5-HT3 receptors, enhancing the release of serotonin. The deuterium substitution may alter the metabolic rate of the compound, potentially leading to different pharmacokinetic properties compared to non-deuterated mirtazapine.
Comparaison Avec Des Composés Similaires
Mirtazapine: The non-deuterated form of ®-Mirtazapine D3.
Deuterated Antidepressants: Other deuterated versions of antidepressants, such as deuterated fluoxetine or deuterated venlafaxine.
Uniqueness: ®-Mirtazapine D3 is unique due to its deuterium incorporation, which can lead to altered pharmacokinetic properties, such as a longer half-life or reduced metabolic rate. This can potentially result in improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart.
Propriétés
Formule moléculaire |
C17H19N3 |
|---|---|
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
(7R)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1/i1D3 |
Clé InChI |
RONZAEMNMFQXRA-AVSFSGARSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


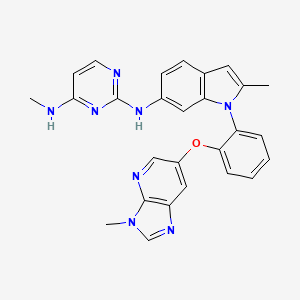
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)


![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
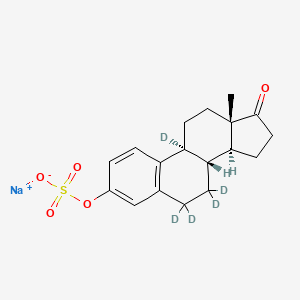
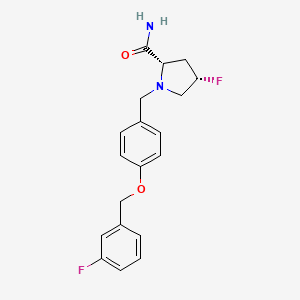
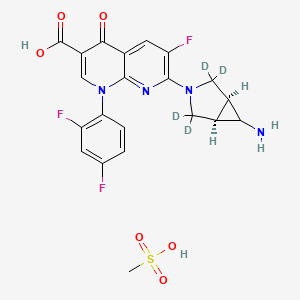
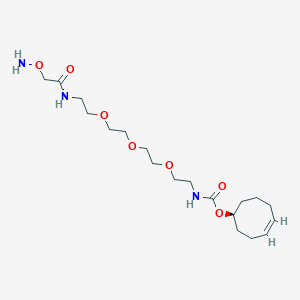
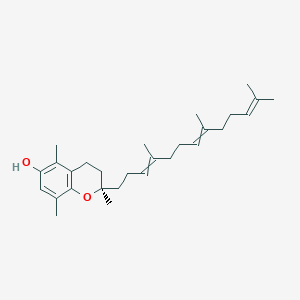
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
